3,4-Diethyl-3,4-dinitrohexane

Description

Overview of Stereochemical Complexity in Substituted Dinitroalkanes

The introduction of substituents on the carbon backbone of dinitroalkanes, as in the case of 3,4-Diethyl-3,4-dinitrohexane, introduces stereochemical complexity. The presence of chiral centers at the 3 and 4 positions means that the molecule can exist as different stereoisomers (enantiomers and diastereomers). For instance, the closely related compound, 3,4-dimethyl-3,4-dinitrohexane, has been studied in its meso and racemic (rac) forms. researchgate.netchemistry-chemists.com The stereochemistry of these molecules can significantly impact their physical properties and reactivity. The rotational isomerism (gauche and trans conformations of the nitro groups) of 3,4-dimethyl-3,4-dinitrohexane has been investigated using spectroscopic and dipole moment data, revealing that the conformational preference can be influenced by the solvent. researchgate.net The unambiguous identification and separation of these stereoisomers are crucial for their application in stereoselective synthesis. researchgate.netchemistry-chemists.com

Role of Dinitroalkane Precursors in Advanced Synthetic Chemistry

Dinitroalkanes are versatile precursors in organic synthesis due to the reactivity of the nitro group, which can be transformed into a wide array of other functional groups or eliminated to form carbon-carbon double bonds. Vicinal dinitro compounds can be converted to olefins, and this elimination can be achieved using various reagents. The nitro group's ability to be modified makes dinitroalkanes valuable building blocks for constructing complex molecules. For instance, they have been utilized as precursors for the synthesis of polysubstituted benzene (B151609) derivatives and various heterocyclic compounds. The reduction of vicinal dinitro compounds can lead to the corresponding diamines, which are themselves important intermediates in the synthesis of ligands for coordination chemistry and other complex organic structures. researchgate.netchemistry-chemists.com

Data and Research Findings on this compound

As previously stated, specific experimental data for this compound is not available in the reviewed literature. To provide context, the following table presents general information and data for the analogous compound, 3,4-dimethyl-3,4-dinitrohexane, which has been more thoroughly investigated.

| Property | Data for 3,4-dimethyl-3,4-dinitrohexane |

| Molecular Formula | C8H16N2O4 |

| CAS Number | 102871-79-4 |

| Stereoisomers | meso and racemic (d,l) forms have been identified and studied. researchgate.netchemistry-chemists.com |

| Conformational Analysis | Exists as a mixture of gauche and trans rotamers in solution, with the ratio depending on the solvent. researchgate.net In the solid state, the meso form exists in the gauche conformation. researchgate.net |

| Synthetic Precursor | Used as a precursor for the synthesis of meso- and rac-diamines, which are then used to create chiral nitronyl nitroxide free radicals. researchgate.netchemistry-chemists.com |

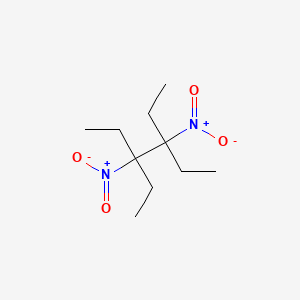

Structure

3D Structure

Properties

CAS No. |

117132-55-5 |

|---|---|

Molecular Formula |

C10H20N2O4 |

Molecular Weight |

232.28 g/mol |

IUPAC Name |

3,4-diethyl-3,4-dinitrohexane |

InChI |

InChI=1S/C10H20N2O4/c1-5-9(6-2,11(13)14)10(7-3,8-4)12(15)16/h5-8H2,1-4H3 |

InChI Key |

AURIJOQYSQBRSU-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)(C(CC)(CC)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 3,4 Diethyl 3,4 Dinitrohexane

Direct Nitration Approaches

Direct nitration involves the introduction of a nitro group onto an alkane backbone. This approach is often challenged by the inertness of alkanes and the propensity for side reactions.

Nitration of 3,4-Diethylhexane (B99930) using Mixed Acid Systems

The direct nitration of 3,4-diethylhexane would theoretically involve reacting the parent alkane with a potent nitrating agent, classically a mixture of concentrated nitric acid and sulfuric acid, often referred to as "mixed acid". masterorganicchemistry.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species in electrophilic nitration. masterorganicchemistry.com

However, the nitration of alkanes can also proceed via a free-radical mechanism, especially at elevated temperatures in the vapor phase. libretexts.org In the liquid phase, the reaction of alkanes with nitric acid can yield a complex mixture of nitro compounds, nitrites, and oxidation products. perlego.com Given that 3,4-diethylhexane possesses tertiary hydrogens at the 3 and 4 positions, these sites would be the most susceptible to substitution due to the relative stability of the resulting tertiary carbocation or radical intermediate.

The reaction would be represented as follows:

C₁₀H₂₂ + 2 HNO₃ (H₂SO₄) → C₁₀H₂₀(NO₂)₂ + 2 H₂O

Optimization of Reaction Conditions and Selectivity

Achieving the selective dinitration of 3,4-diethylhexane at the 3 and 4 positions to form the target compound presents a significant synthetic challenge. The reaction conditions would need to be carefully controlled to favor the desired product and minimize side reactions.

Key parameters for optimization include:

Temperature: Lower temperatures generally favor electrophilic pathways, while higher temperatures promote free-radical reactions and increase the likelihood of oxidative degradation.

Reaction Time: Sufficient time is required for the second nitration to occur, but prolonged reaction times can lead to the formation of byproducts.

The primary challenge in the direct nitration of alkanes is the lack of selectivity. The nitration of simpler alkanes like propane (B168953) results in a mixture of all possible mononitrated isomers, as well as products from C-C bond cleavage. libretexts.orgnih.gov For 3,4-diethylhexane, nitration could potentially occur at primary, secondary, and tertiary positions, leading to a complex product mixture. Furthermore, secondary and tertiary nitroalkanes can be unstable in strong acidic conditions, leading to the formation of tars. nih.gov

Table 1: Hypothetical Product Distribution in the Mononitration of 3,4-Diethylhexane This table is illustrative and based on general principles of alkane nitration, as specific experimental data for 3,4-diethylhexane is not available.

| Product | Position of Nitration | Predicted Relative Abundance |

| 3-Nitro-3,4-diethylhexane | Tertiary | Major |

| 1-Nitro-3,4-diethylhexane | Primary | Minor |

| 2-Nitro-3,4-diethylhexane | Secondary | Moderate |

Indirect Synthesis Pathways from Related Precursors

Given the challenges associated with direct nitration, indirect methods starting from functionalized precursors can offer a more controlled and selective route to 3,4-Diethyl-3,4-dinitrohexane.

Oxidation of Dihydroxylaminoalkanes (e.g., 3,4-Dihydroxylamino-3,4-diethylhexane) to Dinitroalkanes

A plausible indirect route involves the oxidation of a corresponding dihydroxylaminoalkane. The synthesis of the precursor, 3,4-dihydroxyamino-3,4-diethylhexane, would be the initial step. This could potentially be achieved through various methods, though this article focuses on its conversion to the dinitro compound.

The oxidation of hydroxylamino groups to nitro groups is a known transformation in organic synthesis. Various oxidizing agents can be employed for this purpose, such as potassium permanganate, hydrogen peroxide, or peroxy acids. The reaction would proceed as follows:

C₁₀H₂₂(NHOH)₂ + [O] → C₁₀H₂₀(NO₂)₂ + 2 H₂O

This method offers the significant advantage of regiochemical control. By starting with a precursor where the nitrogen functionalities are already at the desired 3 and 4 positions, the issue of selectivity inherent in direct nitration is circumvented.

Table 2: Comparison of Potential Oxidizing Agents for the Conversion of Dihydroxylaminoalkanes to Dinitroalkanes This table presents a general overview of oxidizing agents and their typical applications.

| Oxidizing Agent | Typical Reaction Conditions | Advantages | Potential Challenges |

| Potassium Permanganate (KMnO₄) | Basic or neutral aqueous solution | Powerful oxidant | Over-oxidation, formation of byproducts |

| Hydrogen Peroxide (H₂O₂) | Often used with a catalyst | "Green" reagent, water as a byproduct | Can be slow, may require activation |

| Peroxy Acids (e.g., m-CPBA) | Organic solvents | High efficiency, mild conditions | Cost of reagent, potential for side reactions with other functional groups |

Exploration of Alternative Precursor Derivatization Strategies

Other indirect pathways to this compound could also be envisioned. For instance, the synthesis could potentially proceed through the reaction of a dihaloalkane, such as 3,4-dichloro-3,4-diethylhexane, with a nitrite (B80452) salt (e.g., sodium nitrite). This nucleophilic substitution reaction, known as the Victor Meyer reaction for the synthesis of primary and secondary nitroalkanes, could theoretically be adapted for tertiary positions, although elimination reactions would be a significant competing pathway.

Another strategy could involve the Michael addition of a nitroalkane to a suitable α,β-unsaturated nitro compound, followed by further functional group manipulations. However, the construction of the specific carbon skeleton of this compound through such a route would be complex and require multiple steps.

The development of a practical and efficient synthesis for this highly substituted dinitroalkane would likely depend on the successful implementation of a multi-step sequence that allows for the precise installation of the nitro groups at the tertiary positions of the 3,4-diethylhexane core.

Stereochemical Investigations of 3,4 Diethyl 3,4 Dinitrohexane

Isomeric Forms: Meso and Racemic Diastereomers

For the analogous compound, 3,4-dimethyl-3,4-dinitrohexane, it has been assumed that the higher melting isomer corresponds to the meso-configuration and the lower melting isomer to the racemic (±)-configuration. rsc.org This assumption is often based on the general principle that the more symmetrical meso compounds can pack more efficiently into a crystal lattice, leading to higher melting points.

The synthesis of specific stereoisomers of vicinal dinitroalkanes can be challenging. However, synthetic routes have been developed for the analogous 3,4-dimethyl-3,4-dinitrohexane, yielding both the meso and racemic forms. researchgate.netresearchgate.net These precursors were unambiguously identified and then utilized for further synthetic applications. researchgate.netresearchgate.net A common approach to synthesizing such compounds involves the coupling of nitroalkanes. For instance, the cathodic hydrodimerization of nitroolefins has been shown to produce a mixture of diastereomers of 3,4-disubstituted-2,5-dinitrohexanes. beilstein-journals.orgbeilstein-journals.org While specific synthetic procedures for the individual isomers of 3,4-diethyl-3,4-dinitrohexane are not detailed in the available literature, the methods applied to its dimethyl analogue provide a foundational strategy.

The separation of diastereomers, such as the meso and racemic forms of 3,4-disubstituted-3,4-dinitrohexanes, is typically achievable by standard chromatographic techniques like column chromatography or preparative high-performance liquid chromatography (HPLC). beilstein-journals.orgnih.gov This is because diastereomers have different physical properties.

A more complex challenge is the resolution of a racemic mixture into its individual enantiomers. For the racemic form of 3,4-dimethyl-3,4-dinitrohexane, a successful strategy involved its reduction to the corresponding racemic diamine. researchgate.netresearchgate.net This rac-diamine was then reacted with an enantiopure chiral aldehyde. This reaction creates a mixture of diastereomeric imidazolidines. Because these diastereomers have different physical properties, they can be separated using techniques like flash chromatography. researchgate.netresearchgate.net Following separation, acidic hydrolysis of the individual diastereomeric imidazolidines yields the enantiopure diamines, which have defined absolute configurations. researchgate.net

Table 1: Chromatographic Separation Techniques

| Technique | Application | Principle |

|---|---|---|

| Flash Chromatography | Separation of diastereomeric imidazolidines derived from rac-3,4-dimethyl-3,4-dinitrohexane. researchgate.netresearchgate.net | Based on the differential adsorption of diastereomers on a solid phase (e.g., silica (B1680970) gel) and their elution with a solvent. |

| High-Performance Liquid Chromatography (HPLC) | General method for separating diastereomers. beilstein-journals.orgnih.gov | Utilizes a column packed with a stationary phase and a liquid mobile phase to separate components based on their affinity for the two phases. |

Conformational Analysis and Rotameric Equilibrium

The C3-C4 single bond in this compound allows for rotation, leading to the existence of different rotational isomers, or rotamers. The stability and population of these rotamers are influenced by steric and electronic interactions between the substituents. Conformational analysis of the analogous 3,4-dimethyl-3,4-dinitrohexane has been conducted using spectroscopic methods. rsc.org

Infrared (IR) and Raman spectroscopy are powerful tools for studying conformational isomers. rsc.org By analyzing the vibrational spectra, it is possible to identify the presence of different rotamers in various states.

For meso-3,4-dimethyl-3,4-dinitrohexane, a comparison of its IR and Raman spectra in the solid state and in solution revealed that it exists in the gauche conformation in the solid state. rsc.org However, in solution, it is present as a mixture of both gauche and trans rotamers. rsc.org In the gauche conformation, the two nitro groups are in a staggered arrangement with a dihedral angle of approximately 60°, while in the trans conformation, they are positioned at 180° to each other.

For the racemic (±)-3,4-dimethyl-3,4-dinitrohexane, spectral data suggested that in the solid state, it exists as a mixture of the two possible rotamers where the nitro groups are gauche to each other. rsc.org In non-polar solvents, an additional trans rotamer appears. rsc.org

The equilibrium between different rotamers can be significantly affected by the solvent and temperature. Dipole moment measurements of meso-3,4-dimethyl-3,4-dinitrohexane in different solvents at various temperatures have provided quantitative data on the rotameric mixture. rsc.org

Analysis of dielectric data at 25°C showed that meso-3,4-dimethyl-3,4-dinitrohexane exists as a rotameric mixture with varying proportions of gauche and trans forms depending on the solvent. rsc.org

Table 2: Rotameric Equilibrium of meso-3,4-dimethyl-3,4-dinitrohexane in Solution at 25°C

| Solvent | % Gauche Rotamer | % Trans Rotamer |

|---|---|---|

| Carbon Tetrachloride | 53% rsc.org | 47% rsc.org |

This data indicates that the more polar gauche form is favored in the more polarizable solvent, benzene (B151609), compared to carbon tetrachloride. For the racemic form, the proportion of the 'gauche' rotamers was found to be 24% in carbon tetrachloride and 43% in benzene. rsc.org

Determination of Absolute Configuration in Chiral Analogues

The absolute configuration describes the exact spatial arrangement of atoms in a chiral molecule. wikipedia.org The most common system for designating absolute configuration is the Cahn-Ingold-Prelog (CIP) R/S nomenclature. libretexts.org

For chiral analogues of this compound, determining the absolute configuration is crucial for understanding their stereospecific interactions. While direct X-ray crystallographic analysis of an enantiomerically pure crystal is the most definitive method for determining absolute configuration, this is not always feasible. wikipedia.org

In the case of the chiral derivatives of 3,4-dimethyl-3,4-dinitrohexane, the absolute configurations of the diamino precursors were determined by X-ray crystallography of a manganese(II) complex of a nitroxide that contained a third chiral center of a known configuration. researchgate.net This allowed for the unambiguous assignment of the (R,R) and (S,S) configurations to the enantiomeric diamines. Once the absolute configuration of a key intermediate is established, it can often be related to other molecules in a synthetic sequence, assuming the stereocenters are not altered in subsequent reactions. wikipedia.org Alternative techniques such as vibrational circular dichroism (VCD) can also be used to determine absolute configuration in solution by comparing experimental spectra with theoretical calculations. nih.gov

Chemical Transformations and Derivative Synthesis of 3,4 Diethyl 3,4 Dinitrohexane

Reduction Pathways to Vicinal Diamines

The conversion of the nitro groups of 3,4-diethyl-3,4-dinitrohexane into amino functionalities represents a pivotal transformation, yielding the corresponding vicinal diamine, 3,4-diamino-3,4-diethylhexane. This reduction is a critical step in accessing a class of compounds with significant utility in synthetic chemistry.

Conversion of Dinitro to Diamino Moieties (e.g., 3,4-Diamino-3,4-diethylhexane)

The reduction of vicinal dinitroalkanes to their corresponding diamines is a well-established synthetic procedure. A common and effective method for this transformation is catalytic hydrogenation. Reagents such as Raney nickel are frequently employed for the reduction of nitro groups to amines. mdma.chwikipedia.orgwikipedia.org The process typically involves the reaction of the dinitro compound with hydrogen gas in the presence of the catalyst. While specific conditions for the reduction of this compound are not extensively detailed in the reviewed literature, general protocols for similar substrates suggest the use of a suitable solvent and controlled temperature and pressure to achieve high yields of 3,4-diamino-3,4-diethylhexane. google.com

Alternative reducing agents for nitro compounds include metals in acidic media and other catalytic systems, offering a range of options to effect this transformation. wikipedia.org The choice of reducing agent can be crucial in cases where other functional groups sensitive to reduction are present in the molecule.

Synthesis and Utility of Enantiopure Diamine Building Blocks

Chiral vicinal diamines are highly sought-after compounds in the field of asymmetric synthesis, where they serve as crucial ligands for metal catalysts and as key components of chiral auxiliaries. merckmillipore.com These C2-symmetric diamines can coordinate with metal centers to create a chiral environment, enabling the stereoselective synthesis of a wide range of molecules. researchgate.netchemrxiv.org

The synthesis of enantiopure 3,4-diamino-3,4-diethylhexane can be approached through several strategies. One common method involves the resolution of the racemic diamine, which can be achieved by forming diastereomeric salts with a chiral resolving agent. Subsequent separation of these diastereomers and removal of the resolving agent affords the individual enantiomers. Another approach is asymmetric synthesis, where a prochiral precursor is converted to a chiral product using a chiral catalyst or reagent. rsc.orgacs.org

The utility of enantiopure vicinal diamines is vast. They are integral to the development of catalysts for a multitude of asymmetric reactions, including hydrogenations, epoxidations, and carbon-carbon bond-forming reactions. chemrxiv.orgresearchgate.net The specific stereochemistry of the diamine dictates the stereochemical outcome of the catalyzed reaction, making them indispensable tools for the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals. youtube.com

Cyclization Reactions for Heterocyclic Scaffolds

The vicinal diamine, 3,4-diamino-3,4-diethylhexane, serves as a versatile precursor for the synthesis of various heterocyclic compounds. Through cyclization reactions with appropriate reagents, valuable five- and four-membered ring systems can be constructed.

Formation of Imidazolidine Derivatives from Diamines and Aldehydes

The reaction of vicinal diamines with aldehydes is a direct and efficient method for the synthesis of imidazolidine rings. In this reaction, the two amino groups of 3,4-diamino-3,4-diethylhexane condense with an aldehyde to form a five-membered heterocyclic ring. This condensation typically proceeds readily, often under mild conditions.

The general reaction involves the treatment of the diamine with an aldehyde, which can be varied to introduce different substituents at the 2-position of the imidazolidine ring. The reaction can be influenced by factors such as the nature of the aldehyde and the reaction conditions, including solvent and temperature.

| Diamine | Aldehyde | Product |

| 3,4-Diamino-3,4-diethylhexane | Formaldehyde | 2,2-Diethyl-3,3-diethylimidazolidine |

| 3,4-Diamino-3,4-diethylhexane | Acetaldehyde | 2-Methyl-2,2-diethyl-3,3-diethylimidazolidine |

| 3,4-Diamino-3,4-diethylhexane | Benzaldehyde | 2-Phenyl-2,2-diethyl-3,3-diethylimidazolidine |

This table represents the expected products from the general reaction of vicinal diamines with aldehydes.

Synthesis of Diazetine N,N'-Dioxides from Dihydroxylamino Precursors

Following the formation of the dihydroxylamino precursor, a subsequent cyclization step would be required to form the four-membered diazetine N,N'-dioxide ring. This transformation represents a more specialized area of heterocyclic synthesis, and detailed protocols for this specific conversion are not commonly reported.

Oxidative Conversions to Nitroxide Radicals

The amino groups of 3,4-diamino-3,4-diethylhexane can be oxidized to form stable nitroxide radicals. These persistent radicals have applications in various fields, including as spin labels in biological systems and as catalysts in organic reactions. The steric hindrance provided by the ethyl groups at the 3 and 4 positions of the hexane (B92381) backbone would contribute to the stability of the resulting nitroxide radicals.

The oxidation of hindered secondary amines to nitroxide radicals is a known transformation. This can be achieved using various oxidizing agents. The resulting bis(nitroxide) radical derived from 3,4-diamino-3,4-diethylhexane would be a diradical species with interesting magnetic and electronic properties.

Utility as Building Blocks in Complex Molecular Architectures

Design of Molecular Magnetic Materials through Radical Derivatization

Further research would be required to investigate the potential of this compound in these areas of chemical synthesis and materials science.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups within 3,4-Diethyl-3,4-dinitrohexane and for studying its conformational isomers. While specific spectral data for the diethyl derivative is not widely published, extensive studies on the closely related analogue, 3,4-dimethyl-3,4-dinitrohexane, provide a strong basis for interpretation. rsc.org

The most characteristic vibrations are associated with the nitro (NO₂) groups. These typically manifest as two strong bands in the IR spectrum: one corresponding to the asymmetric stretching vibration (νₐ(NO₂)) and another to the symmetric stretching vibration (νₛ(NO₂)). In similar dinitroalkanes, these bands appear in the regions of 1550-1560 cm⁻¹ and 1360-1395 cm⁻¹, respectively. rsc.orgbeilstein-journals.org The C-N stretching vibrations are expected to appear in the 850-900 cm⁻¹ range. The aliphatic ethyl and hexane (B92381) backbone gives rise to various C-H stretching vibrations around 2800-3000 cm⁻¹ and bending vibrations at lower frequencies. scielo.org.mx

Table 1: Expected Vibrational Frequencies for this compound (Based on Analogues)

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Method |

| Asymmetric NO₂ Stretch | 1550 - 1560 | IR |

| Symmetric NO₂ Stretch | 1360 - 1395 | IR |

| C-H Stretch (Alkyl) | 2800 - 3000 | IR, Raman |

| C-N Stretch | 850 - 900 | IR, Raman |

| C-C Stretch | 1400 - 1470 | Raman |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure and stereochemistry of this compound.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the ethyl groups and the hexane backbone protons. The methyl protons (-CH₃) of the ethyl groups would appear as a triplet, while the methylene (B1212753) protons (-CH₂-) would be a more complex multiplet due to coupling with both the adjacent methyl protons and the protons on the main chain. The chemical shifts of protons attached to carbons bearing the nitro groups would be significantly downfield due to the electron-withdrawing nature of NO₂. slideshare.net

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework. slideshare.net For a symmetric isomer like meso-3,4-Diethyl-3,4-dinitrohexane, a specific number of signals would be expected. The carbons directly bonded to the nitro groups (C3 and C4) would be the most deshielded, appearing at the lowest field (highest ppm value), typically in the range of 80-90 ppm for similar structures. beilstein-journals.org The carbons of the ethyl groups and the terminal carbons of the hexane chain would appear at higher fields.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| ¹H | -CH ₃ (Ethyl) | ~0.9 - 1.2 | Triplet (t) |

| ¹H | -CH ₂- (Ethyl) | ~1.5 - 2.0 | Multiplet (m) |

| ¹H | H -C-NO₂ | ~4.5 - 5.0 | Multiplet (m) |

| ¹³C | -C H₃ (Ethyl) | ~10 - 15 | - |

| ¹³C | -C H₂- (Ethyl) | ~20 - 30 | - |

| ¹³C | C -NO₂ | ~80 - 90 | - |

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are essential. nih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. It would be used to establish the connectivity within the ethyl groups (correlating the -CH₂- and -CH₃ signals) and to trace the proton network along the hexane backbone. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs (¹H-¹³C). It allows for the direct assignment of a carbon signal based on the chemical shift of the proton attached to it. researchgate.netresearchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Characterization

While this compound itself is not a radical, it serves as a precursor for stable nitroxide radicals, which are paramagnetic and can be studied by Electron Paramagnetic Resonance (EPR) spectroscopy. Research on the dimethyl analogue, 3,4-dimethyl-3,4-dinitrohexane, has shown that it can be reduced to the corresponding diamine and then oxidized to form nitronyl nitroxide or imino nitroxide free radicals. researchgate.netresearchgate.net

EPR spectra provide information about the electronic environment of the unpaired electron. The key parameters obtained are the g-value and hyperfine coupling constants. The g-value is characteristic of the radical type, while hyperfine coupling arises from the interaction of the unpaired electron with nearby magnetic nuclei (like ¹⁴N). For nitroxide radicals derived from these systems, the EPR spectrum typically shows a characteristic pattern resulting from coupling to the two equivalent nitrogen atoms of the nitroxide group. researchgate.net

Electronic Absorption (UV-Vis) and Chiroptical Spectroscopy (Circular Dichroism, Polarimetry) for Optical Activity and Electronic Transitions

UV-Vis Spectroscopy: The UV-Visible spectrum of this compound is expected to be dominated by the electronic transitions of the nitro groups. Saturated nitroalkanes typically exhibit a weak absorption band in the UV region, around 270-280 nm, which is attributed to the n→π* transition of the NO₂ chromophore. cia.govresearchgate.net Stronger π→π* transitions occur at much shorter wavelengths. The position and intensity of these absorptions can be influenced by the solvent polarity. physchemres.org

Chiroptical Spectroscopy: The this compound molecule possesses two stereocenters at the C3 and C4 positions. This gives rise to stereoisomers: a pair of enantiomers ((3R,4R) and (3S,4S)) and an achiral meso compound (3R,4S).

Polarimetry: This technique measures the rotation of plane-polarized light. The enantiomeric forms of the compound would be optically active, rotating light in equal and opposite directions, while the meso form would be optically inactive.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light. It is a powerful tool for studying chiral molecules. The enantiomers of this compound would produce mirror-image CD spectra, providing information about their absolute configuration. Studies on chiral nitroxide radicals derived from the dimethyl analogue have successfully used CD spectroscopy to explore their marked optical activity. researchgate.net

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to confirm the molecular weight of this compound and to analyze its structure through fragmentation patterns. The molecular ion peak ([M]⁺) would confirm the compound's molecular formula (C₁₀H₂₀N₂O₄, MW = 232.28 g/mol ).

The fragmentation of dinitroalkanes under mass spectrometric conditions is predictable. Key fragmentation pathways would likely include:

Loss of a nitro group ([M - NO₂]⁺).

Loss of nitrous acid ([M - HNO₂]⁺).

Cleavage of the C3-C4 bond, which is weakened by the presence of the vicinal nitro groups. This would lead to fragments corresponding to half of the molecule. beilstein-journals.org

Analysis of these fragmentation patterns allows for the confirmation of the connectivity and the location of the functional groups within the molecule.

Theoretical and Computational Studies of 3,4 Diethyl 3,4 Dinitrohexane Systems

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. ornl.govwikipedia.org For 3,4-diethyl-3,4-dinitrohexane, these calculations, typically employing Density Functional Theory (DFT) or ab initio methods, can predict its most stable three-dimensional arrangement and the distribution of electrons within the molecule. sioc-journal.cnacs.orgopenaccessjournals.com

The electronic structure is heavily influenced by the strongly electron-withdrawing nitro groups. These groups create a significant dipole moment in the molecule. Calculations can map the molecular electrostatic potential (MEP), highlighting regions of positive and negative charge. The nitrogen atoms of the nitro groups and the surrounding carbon backbone would exhibit a positive potential, while the oxygen atoms would be regions of strong negative potential. This electronic landscape is crucial for understanding intermolecular interactions and reactivity.

Table 1: Illustrative Calculated Geometrical Parameters for a Conformer of this compound

| Parameter | Value (Illustrative) |

| C3-C4 Bond Length | 1.55 Å |

| C-N Bond Length | 1.49 Å |

| N-O Bond Length | 1.22 Å |

| C3-C4-N Bond Angle | 110° |

| O-N-O Bond Angle | 125° |

| Note: These values are illustrative and would be derived from specific quantum chemical calculations (e.g., using DFT with a basis set like 6-311G++(d,p)). |

Conformational Energy Landscape Analysis

The rotation around the central C3-C4 bond in this compound gives rise to various rotational isomers, or conformers, with different energies. lumenlearning.comlibretexts.orgorganicchemistrytutor.com The analysis of the conformational energy landscape helps to identify the most stable conformers and the energy barriers between them. researchgate.netpolyu.edu.hk

For vicinal dinitro compounds, such as the related 1,2-dinitroethane, a key conformational feature is the "gauche effect," where the conformer with the nitro groups in a gauche position (dihedral angle of approximately 60°) can be more stable than the anti conformer (180° dihedral angle). nih.gov This is often attributed to a balance of steric repulsion and attractive dipolar interactions between the nitro groups. nih.gov In the case of this compound, the bulky ethyl groups add another layer of steric complexity.

Theoretical calculations can map the potential energy surface as a function of the C3-C4 dihedral angle. This would likely reveal several local energy minima corresponding to different staggered conformations (gauche and anti arrangements of the nitro and ethyl groups) and energy maxima for the eclipsed conformations. libretexts.org The relative energies of these conformers determine their population at a given temperature. It is plausible that, similar to simpler dinitroalkanes, the gauche conformer of this compound could be significantly populated or even be the global minimum, despite the steric bulk. nih.gov

Table 2: Illustrative Relative Energies of Staggered Conformers of this compound

| Conformer (relative position of NO2 groups) | Dihedral Angle (N-C3-C4-N) | Relative Energy (kcal/mol, Illustrative) |

| Anti | ~180° | 0.0 (Reference) |

| Gauche | ~60° | -0.5 |

| Note: This table illustrates a possible outcome where the gauche conformer is slightly more stable than the anti conformer, a phenomenon observed in some vicinal dinitroalkanes. nih.gov The actual values would depend on the level of theory and the specific interactions within the molecule. |

Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra, which can aid in the identification and characterization of molecules. wikipedia.orggithub.iofrontiersin.org

For this compound, one could calculate the ¹H and ¹³C NMR chemical shifts. nih.govuncw.edu This process involves first performing a conformational analysis to identify the low-energy conformers. Then, for each conformer, the magnetic shielding tensors are calculated using methods like Gauge-Including Atomic Orbitals (GIAO). The final predicted spectrum is a Boltzmann-weighted average of the spectra of the individual conformers. uncw.edu The chemical shifts of the protons and carbons in the ethyl groups and the hexane (B92381) backbone would be sensitive to their proximity to the electronegative nitro groups.

Similarly, the vibrational frequencies for the IR spectrum can be calculated. This would allow for the assignment of specific peaks to molecular motions, such as the characteristic symmetric and asymmetric stretching modes of the N-O bonds in the nitro groups, and the various C-H and C-C stretching and bending vibrations.

Molecular Dynamics Simulations for Solution Behavior

While quantum chemical calculations are excellent for studying individual molecules in the gas phase, molecular dynamics (MD) simulations are used to understand the behavior of molecules in a condensed phase, such as in a solvent. openaccessjournals.comresearchgate.netrsc.org MD simulations model the movement of atoms and molecules over time based on a force field. youtube.com

An MD simulation of this compound in a solvent (e.g., water or an organic solvent) would provide insights into its solvation structure and dynamics. It would reveal how the solvent molecules arrange themselves around the solute and how the conformational equilibrium between the gauche and anti isomers might shift in solution compared to the gas phase. The polar nitro groups would be expected to form strong interactions with polar solvent molecules. The simulations could also be used to calculate macroscopic properties like the diffusion coefficient and radial distribution functions, which describe the probability of finding solvent molecules at a certain distance from the solute. researchgate.net

Elucidation of Spin Density Distribution in Radical Derivatives

The study of radical ions is important for understanding redox processes and potential decomposition pathways. If this compound were to form a radical anion (e.g., through electron attachment), quantum chemical calculations could be used to determine the distribution of the unpaired electron's spin density across the molecule. gla.ac.ukcolab.wsniscpr.res.in

In nitroalkane radical anions, the spin density is typically localized primarily on the nitro groups. nih.gov Calculations for the radical anion of this compound would likely show a high spin density on the nitrogen and oxygen atoms of both nitro groups. The distribution of spin density is crucial for predicting the hyperfine coupling constants that would be observed in an Electron Paramagnetic Resonance (EPR) spectrum of the radical species. nih.gov Understanding the spin density distribution can also provide clues about the subsequent reactivity of the radical, as regions with high spin density are often the most reactive sites.

Reaction Mechanisms and Kinetics in 3,4 Diethyl 3,4 Dinitrohexane Chemistry

Mechanistic Investigations of Nitration Reactions

The synthesis of vicinal dinitroalkanes such as 3,4-diethyl-3,4-dinitrohexane typically involves the nitration of a suitable hydrocarbon precursor. The mechanisms of these nitration reactions can be complex and are highly dependent on the nitrating agent and reaction conditions.

Nitration of alkanes using nitrogen oxides, such as nitrogen dioxide (NO₂), can proceed through different mechanistic pathways. In the gas phase at elevated temperatures (up to 400-500°C), the reaction often involves a free-radical chain mechanism. vdoc.pub This process is initiated by the thermal decomposition of the parent hydrocarbon into free radicals. The nitro groups then attach to these radical species. vdoc.pub

Alternatively, nitration can be performed in the liquid phase. The investigation of nitrating unsaturated compounds with nitrogen oxides has shown that nitrogen dioxide can add across a double bond in a manner analogous to halogens, yielding dinitro derivatives. vdoc.pub For saturated hydrocarbons, the use of nitrogen oxides at low temperatures has been a subject of significant research, finding practical applications that avoid the need for high pressures. vdoc.pub

Dinitration is also possible using nitrogen dioxide, sometimes yielding improved results compared to nitric acid. thieme-connect.de Another approach to forming geminal dinitro compounds from a mono-nitroalkane is the Shechter–Kaplan reaction, which involves the deprotonation of the nitroalkane to form an anion, followed by reaction with reagents like sodium nitrite (B80452) and an oxidant such as silver(I) nitrate. thieme-connect.de While these general mechanisms for the nitration of alkanes and the formation of dinitro compounds are established, specific mechanistic studies detailing the nitration of 3,4-diethylhexane (B99930) to form this compound are not extensively detailed in the available literature.

Stereochemical Control in Reduction and Derivatization Pathways

The presence of two adjacent stereocenters at the C3 and C4 positions of this compound means it can exist as stereoisomers: a pair of enantiomers (R,R and S,S) which form a racemic mixture, and an achiral meso form. The stereochemistry of these molecules plays a crucial role in their subsequent chemical transformations.

Detailed studies on the closely related analogue, 3,4-dimethyl-3,4-dinitrohexane, provide significant insight into the stereochemical control of these systems. This precursor exists in two forms, meso and rac, which can be unambiguously identified and separated. researchgate.net The reduction of these dinitro compounds to their corresponding diamines, meso- and rac-3,4-dimethyl-3,4-diaminohexane, proceeds with retention of configuration. researchgate.net

The control and separation of these stereoisomers are critical for applications such as the synthesis of chiral ligands for molecular magnetism. researchgate.net For instance, the racemic diamine of the dimethyl analogue has been successfully resolved into its pure enantiomers. This was achieved by condensation with an enantiopure aldehyde to create a mixture of diastereomeric imidazolidines, which were separable by flash chromatography. Subsequent acidic hydrolysis yielded the enantiopure diamines. researchgate.net The absolute configuration of these precursors was definitively determined through X-ray crystallography of a manganese(II) complex containing one of the derived chiral ligands. researchgate.net This demonstrates a robust pathway for controlling and isolating specific stereoisomers in the derivatization of vicinal dinitroalkanes.

| Starting Material | Reaction Step | Product(s) | Stereochemical Outcome | Separation/Analysis Method |

|---|---|---|---|---|

| meso-3,4-dimethyl-3,4-dinitrohexane | Reduction | meso-3,4-dimethyl-3,4-diaminohexane | Retention of meso configuration | - |

| rac-3,4-dimethyl-3,4-dinitrohexane | Reduction | rac-3,4-dimethyl-3,4-diaminohexane | Retention of racemic mixture | - |

| rac-3,4-dimethyl-3,4-diaminohexane | Condensation with enantiopure aldehyde | Diastereomeric imidazolidines | Formation of separable diastereomers | Flash chromatography |

| Separated Diastereomeric Imidazolidines | Acidic Hydrolysis | Enantiopure (R,R and S,S) diamines | Isolation of pure enantiomers | X-ray crystallography for absolute configuration |

Kinetics of Thermal Decomposition and Stability Studies of Related Compounds

For example, the thermal decomposition of 3,4-Dinitrofurazanylfuroxan (DNTF), a high-energy density material, has been investigated in detail. e3s-conferences.orge3s-conferences.org Dynamic DSC tests showed that the decomposition peak temperature increases with the heating rate, and the process was modeled as a four-step consecutive reaction. e3s-conferences.org Another study on 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN) used DSC and TG to determine kinetic parameters and thermal safety data, such as the critical temperature of thermal explosion (T_b) and the self-accelerating decomposition temperature (T_SADT). mdpi.com These studies yield crucial parameters like activation energy (E_a or E_k) and the pre-exponential factor (A), which describe the temperature dependence of the decomposition rate.

| Compound | Method | Apparent Activation Energy (Eₐ) (kJ·mol⁻¹) | Pre-exponential Factor (A) | Key Finding | Reference |

|---|---|---|---|---|---|

| 3,4-Dinitrofurazanylfuroxan (DNTF) | DSC | 177.03 | 10¹³.⁶⁸ s⁻¹ | Decomposition modeled as a four-step consecutive reaction. | e3s-conferences.org |

| 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN) | DSC (Kissinger method) | 97.93 | 4.73 × 10⁸ min⁻¹ | Critical temperature of thermal explosion (T_b) determined to be 249.03 °C. | mdpi.com |

| 1,3,5-triisopropylcyclohexane | GC (Isothermal) | 279 | 5.67 × 10¹⁶ s⁻¹ | Decomposition follows pseudo-first-order kinetics. | nist.gov |

Electron Transfer Processes in Nitroalkane Transformations (e.g., Cathodic Hydrodimerization)

Electron transfer processes are fundamental to many transformations of nitroalkanes. A prominent example is the cathodic hydrodimerization of nitroalkenes, an electrochemical method that can produce 1,4-dinitro compounds, which are structurally related to vicinal dinitroalkanes like this compound. beilstein-journals.orgbeilstein-journals.orgnih.gov

This reaction is an electro-synthetic method that uses a cathode as a cheap and non-polluting reducing agent to form C-C bonds. beilstein-journals.org The general mechanism involves a one-electron reduction of the activated nitroalkene (substrate a ) at the cathode to form a radical anion (b ). beilstein-journals.orgbeilstein-journals.org From this key intermediate, several pathways for dimerization to the final hydrodimer (f ) have been proposed:

Path (I): The radical anion b is protonated and then undergoes a further one-electron reduction to form an anion c . This anion then acts as a nucleophile in a Michael addition with another molecule of the substrate a , leading to the dimer. beilstein-journals.orgbeilstein-journals.org

Path (II): The radical anion b directly adds to a molecule of the substrate a in a nucleophilic fashion, forming a dimer radical anion. This is subsequently reduced and protonated to yield the final product. beilstein-journals.orgbeilstein-journals.org

Path (III): Two radical anions b undergo radical-radical coupling to form a dianion e , which is then protonated to the hydrodimer f . beilstein-journals.orgbeilstein-journals.org

This process is noted for its high chemoselectivity, as the reduction selectively targets the carbon-carbon double bond while leaving the nitro groups intact. nih.govgrafiati.com It is also highly regioselective, resulting in β,β-coupling with respect to the nitro group. nih.govgrafiati.com Studies on the hydrodimerization of various 1-aryl-2-nitro-1-propenes have shown that 2,5-dinitro-3,4-diaryl hexanes can be produced in high yields, preferentially forming two out of six possible diastereomers. grafiati.com

| Substrate Type | Reaction | Key Intermediate | Product Type | Selectivity |

|---|---|---|---|---|

| Activated Nitroalkenes (e.g., 1-aryl-2-nitro-1-propenes) | Cathodic (electrochemical) reduction | Radical anion (formed by one-electron transfer) | 1,4-Dinitroalkanes (e.g., 2,5-dinitro-3,4-diaryl hexanes) | Chemoselective (C=C reduction, NO₂ untouched) and Regioselective (β,β-coupling) |

Advanced Analytical Methodologies for Detection and Characterization of 3,4 Diethyl 3,4 Dinitrohexane

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isomer Separation

High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like 3,4-Diethyl-3,4-dinitrohexane. Its high resolution and sensitivity make it ideal for determining the purity of the compound and for separating its various isomers.

The presence of two stereocenters at the 3 and 4 positions of the hexane (B92381) chain means that this compound can exist as a mixture of diastereomers (meso and racemic forms) and enantiomers. The separation and quantification of these isomers are critical as they can exhibit different chemical and physical properties. Chiral stationary phases can be employed in HPLC to resolve the enantiomeric pairs of the racemic form.

For purity assessment, a reversed-phase HPLC method is typically developed. This involves a nonpolar stationary phase (like C18) and a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte and any impurities between the two phases. A UV detector is commonly used for detection, as the nitro groups provide a chromophore.

While specific HPLC application data for this compound is not extensively published, the principles can be extrapolated from the analysis of similar energetic materials. For instance, the analysis of related dinitropyrazole compounds has demonstrated the effectiveness of HPLC for purity determination, achieving high resolution and accuracy. dss.go.th

Table 1: Illustrative HPLC Parameters for Purity Analysis of a Dinitroalkane

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile/Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | UV at 210 nm |

| Column Temperature | 30 °C |

This table represents a typical starting point for method development for a compound like this compound, based on general knowledge of HPLC analysis for similar nitro compounds.

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS) for Trace Analysis and Volatile Derivatives

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. When coupled with a mass spectrometer (MS), it provides a highly specific and sensitive method for identification and quantification, making it suitable for trace analysis. nih.gov

Direct analysis of this compound by GC can be challenging due to its relatively high molecular weight and the potential for thermal degradation in the hot injector port. However, GC-MS is invaluable for detecting volatile impurities or degradation products. For trace analysis, techniques such as large-volume injection can enhance sensitivity. thieme-connect.com

To overcome the challenges of analyzing non-volatile compounds by GC, derivatization can be employed. This process chemically modifies the analyte to increase its volatility and thermal stability. For this compound, derivatization of the nitro groups is a potential strategy, although specific methods for this compound are not readily found in the literature.

The mass spectrometer detector provides mass-to-charge ratio data of the eluting compounds, which allows for their identification by comparing the obtained mass spectra with spectral libraries or by interpreting the fragmentation patterns.

Table 2: Representative GC-MS Parameters for Trace Analysis of Volatile Nitroalkanes

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (2 min), then 10 °C/min to 280 °C (5 min) |

| MS Source Temp | 230 °C |

| MS Quad Temp | 150 °C |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Scan Range | 40-450 amu |

This table illustrates typical GC-MS conditions that could be adapted for the analysis of volatile derivatives or impurities associated with this compound.

Advanced Hyphenated Techniques for Comprehensive Characterization

Hyphenated techniques, which combine two or more analytical methods, offer enhanced analytical power for the comprehensive characterization of complex samples. rsc.org For a compound like this compound, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem mass spectrometry (MS/MS) are particularly valuable.

Liquid Chromatography-Mass Spectrometry (LC-MS) directly couples the separation power of HPLC with the detection specificity of mass spectrometry. This is highly advantageous for analyzing this compound as it circumvents the need for derivatization that might be required for GC-MS. LC-MS can provide molecular weight information for the parent compound and its isomers, as well as structural information through fragmentation analysis, especially when using tandem mass spectrometry (LC-MS/MS). rsc.orgsigmaaldrich.com

Tandem Mass Spectrometry (MS/MS) , often coupled with a separation technique like LC or GC, involves multiple stages of mass analysis. This allows for the isolation of a specific ion and its subsequent fragmentation to yield more detailed structural information. This would be instrumental in confirming the identity of this compound and distinguishing it from its isomers based on their unique fragmentation patterns.

Other hyphenated techniques that could be applied to the study of energetic materials include Thermogravimetric Analysis coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR) or Mass Spectrometry (TGA-MS). These methods provide information on the thermal decomposition of the material by analyzing the evolved gases, which is crucial for understanding its stability. sigmaaldrich.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.